molecular formula C21H20F2N4O B1436889 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 1381504-81-9

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1436889
CAS No.: 1381504-81-9
M. Wt: 382.4 g/mol
InChI Key: ZLVMXCAJFGRGCA-UHFFFAOYSA-N
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Description

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a central pyrimidin-4(3H)-one scaffold substituted at position 6 with a 1-(3,5-difluorobenzyl)piperidin-4-yl group and at position 2 with a pyridin-2-yl moiety . Pyrimidinones are widely explored for their bioactivity, particularly as antiviral, antimicrobial, and kinase inhibitors .

Properties

IUPAC Name

4-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O/c22-16-9-14(10-17(23)11-16)13-27-7-4-15(5-8-27)19-12-20(28)26-21(25-19)18-3-1-2-6-24-18/h1-3,6,9-12,15H,4-5,7-8,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMXCAJFGRGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidine Intermediate: The 1-(3,5-difluorobenzyl)piperidin-4-yl fragment is prepared by alkylation of piperidin-4-yl derivatives with 3,5-difluorobenzyl bromide or chloride under basic conditions.
  • Pyrimidinone Core: The 2-(pyridin-2-yl)pyrimidin-4(3H)-one scaffold is synthesized from 2,6-dichloropyrimidine or 4,6-dichloropyrimidine derivatives, followed by substitution with 2-pyridyl amines or related nucleophiles.

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Reduction of N-(4-nitrophenyl)-3,3-bis-chloro-2-oxo-piperidine to piperidin-4-one derivative Reductive agents: SnCl2, Na2S2O4, or Zn powder; temperature 50–150°C Efficient reduction to obtain piperidin-4-one intermediate with high recovery (~60%)
2 Acylation with 5-bromovaleroyl chloride Catalyst and acid binding agent; room temperature to 110°C Introduces acyl group enabling cyclization; yields compound ready for ring closure
3 Cyclization to form pyrimidinone ring Cyclization condensing agents (unspecified); heating Forms the pyrimidinone core with substituents; critical step for ring closure
4 Nucleophilic substitution with morpholine or piperidine derivative Base: K2CO3, Li2CO3 preferred; temperature 100–110°C Final substitution step to introduce piperidin-4-yl group; conditions optimized for yield and purity

This route avoids enamine intermediates, reducing byproducts and simplifying purification, making it industrially viable.

Alternative Synthetic Routes

  • SNAr (Nucleophilic Aromatic Substitution) Approach: Starting from 4,6-dichloropyrimidine, stepwise substitution with amines such as 2-aminopyridine and piperidine derivatives under microwave or conventional heating has been reported. This method allows selective introduction of substituents at the 2- and 4-positions of the pyrimidine ring.
  • Amide Coupling Route: Preparation of the piperidine intermediate bearing a carboxylic acid functionality followed by amide bond formation with the pyrimidinone amine using coupling reagents like HATU and DIPEA in solvents such as dioxane or DMF.
  • Reductive Alkylation: The piperidin-4-yl intermediate can be alkylated with 3,5-difluorobenzyl aldehyde followed by reductive amination using sodium triacetoxyborohydride or similar reducing agents to install the difluorobenzyl group efficiently.

Reaction Conditions and Optimization

Parameter Range/Preferred Conditions Impact on Yield/Purity
Reductive Agent SnCl2·2H2O, Na2S2O4, Zn powder SnCl2·2H2O preferred for mild conditions and cleaner reaction
Temperature 50–150°C (reduction and acylation steps) 100–110°C optimal for substitution steps to balance rate and side reactions
Base K2CO3, Li2CO3 (preferred), NaH, KOtBu Li2CO3 favored for better yields and fewer byproducts
Solvents THF, DCM, DMF, dioxane Polar aprotic solvents improve nucleophilic substitution efficiency
Coupling Agents HATU, DIPEA High efficiency in amide bond formation; mild conditions
Reaction Time 3–16 hours depending on step and temperature Longer times improve conversion but risk decomposition

Representative Data from Literature

Compound/Step Yield (%) Purity (%) Notes
Reduction to piperidin-4-one ~60.8 >95 Using SnCl2·2H2O, mild conditions
Acylation with bromovaleroyl chloride Not specified High Catalyst and acid binding agent critical
Cyclization step Not specified High Requires condensing agent; temperature sensitive
Final substitution with piperidine derivative 70–85 >98 Base and temperature optimized
SNAr substitution steps 22–36 Not specified Microwave-assisted synthesis reported

Summary of Advantages and Industrial Applicability

  • The described synthetic routes provide high selectivity and reduced byproduct formation by avoiding unstable intermediates.
  • Use of mild reductive agents and optimized bases improves overall yield and purity.
  • The methods allow for scalability , with simplified purification steps suitable for industrial production.
  • The stepwise approach enables modular synthesis, allowing for structural variations if needed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Difluorobenzyl Group : The 3,5-difluorobenzyl moiety is incorporated via nucleophilic substitution reactions.
  • Pyrimidinone Formation : The core structure is synthesized through condensation reactions involving pyridine derivatives.

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly its interactions with various biological targets including:

  • Kinases : It may act as an inhibitor or modulator of kinase activity, which is crucial in many signaling pathways.
  • G-protein Coupled Receptors (GPCRs) : Its potential interaction with GPCRs could lead to therapeutic applications in treating conditions like anxiety and depression.

Case Studies

Several studies have explored the efficacy of 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one in different contexts:

  • Anticancer Activity :
    • A study investigated its effects on cancer cell lines, demonstrating that it can inhibit cell proliferation through apoptosis induction. The compound was shown to target specific signaling pathways involved in cancer progression.
  • Neuropharmacology :
    • Research highlighted the compound's potential as an antidepressant by modulating neurotransmitter systems. It was tested in animal models, showing promise in reducing depressive-like behaviors.
  • Enzyme Inhibition :
    • Another study focused on its role as a selective inhibitor of certain enzymes involved in metabolic disorders. The results indicated that it could effectively lower substrate levels in enzymatic reactions linked to metabolic diseases.

Mechanism of Action

The mechanism of action of “6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Patent and Industrial Relevance

Fluorinated pyrimidinones are prioritized for their improved bioavailability and target selectivity .

Biological Activity

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound classified as a pyrimidinone. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article delves into its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis

The compound is synthesized through a series of multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperidine Ring : Cyclization reactions initiate the formation of the piperidine structure.
  • Introduction of the Difluorobenzyl Group : This step typically involves nucleophilic substitution reactions to attach the 3,5-difluorobenzyl moiety.
  • Pyrimidinone Formation : The core pyrimidinone structure is synthesized via condensation reactions involving pyridine derivatives and appropriate reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Kinases : The compound may act as a kinase inhibitor, modulating signal transduction pathways involved in various cellular processes.
  • G-Protein Coupled Receptors (GPCRs) : It may also interact with GPCRs, influencing physiological responses such as neurotransmission and hormone release .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds within this class have demonstrated antimicrobial properties against various bacterial strains. For instance, related pyrimidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. However, specific data on this compound's activity remains limited and warrants further investigation .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. In related studies, pyrimidine derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Study 1: Kinase Inhibition

A study focusing on similar pyrimidine derivatives highlighted their role as kinase inhibitors. The findings indicated that certain modifications to the pyrimidine structure could enhance selectivity and potency against specific kinases involved in cancer progression. This suggests that this compound could be explored further in cancer research .

Case Study 2: Antimicrobial Evaluation

In a comparative study of synthesized compounds bearing piperidine moieties, several exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. While direct data on the specific compound is lacking, these findings underscore the potential for similar structures to exhibit significant antimicrobial properties .

Comparative Analysis

A comparison with other related compounds reveals unique characteristics attributed to the presence of the 3,5-difluorobenzyl group. This modification may impart distinct physicochemical properties that influence biological activity compared to other pyrimidinones.

Compound NameMolecular WeightBiological ActivityMechanism
Compound A382.4 g/molAntimicrobialKinase Inhibition
Compound B400 g/molEnzyme InhibitionGPCR Modulation
This compound 382.4 g/mol Potentially Antimicrobial & Enzyme Inhibitor Kinase/GPCR Interaction

Q & A

Basic: What are the recommended synthetic routes for 6-(1-(3,5-difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclization. For example:

  • Piperidine Functionalization : The 3,5-difluorobenzyl group can be introduced via reductive amination or alkylation of piperidin-4-yl intermediates under anhydrous conditions (e.g., using NaBH4 or LiAlH4) .
  • Pyrimidinone Core Formation : Cyclization of thiourea intermediates with β-keto esters or amides under acidic conditions (e.g., HCl/EtOH) can yield the pyrimidin-4(3H)-one scaffold .
  • Yield Optimization : Use coupling agents like EDCI/HOBt for amide bond formation, and employ column chromatography (silica gel, eluent: CH2Cl2/MeOH) for purification. Reaction monitoring via TLC or HPLC is critical to minimize byproducts .

Basic: How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR can confirm the presence of the pyridin-2-yl moiety (δ ~8.5 ppm for aromatic protons) and the piperidin-4-yl group (δ ~2.5–3.5 ppm for CH2 and NH) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) should match the exact molecular weight (C22H19F2N3O: calculated ~395.15 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL refinement is recommended. Preferential crystallization solvents include EtOAc or hexane/EtOH mixtures .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., pH, temperature). For enzyme inhibition studies, confirm target specificity using knockout models or competitive binding assays .
  • Data Normalization : Use internal standards (e.g., β-galactosidase for reporter assays) and triplicate measurements to minimize variability.
  • Metabolic Stability : Test for compound degradation in serum (e.g., 10% FBS at 37°C for 24 hours) to rule out false negatives .

Advanced: What computational strategies are effective for predicting binding modes of this compound to potential protein targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro. Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level) and the protein (e.g., HIV-1 CA hexamer, PDB: 7RJ4) by removing water and adding polar hydrogens .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy with the active site (e.g., catalytic residues in kinase targets) .
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinities, correlating with experimental IC50 values .

Basic: What safety precautions are critical when handling this compound, given its structural analogs?

Methodological Answer:

  • Hazard Codes : Analogous compounds (e.g., 3,5-difluorobenzyl derivatives) often carry hazards such as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) .
  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced: How can researchers design SAR studies to optimize the piperidin-4-yl and pyridin-2-yl substituents for enhanced target affinity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Piperidine Modifications : Replace 3,5-difluorobenzyl with 4-fluorobenzyl or cyclopropylmethyl groups to assess steric/electronic effects .
    • Pyridine Alternatives : Test pyridin-3-yl or pyrazin-2-yl moieties to evaluate π-π stacking interactions .
  • Biological Testing : Perform dose-response assays (IC50, Ki) and compare with parent compound. Use SPR or ITC for binding kinetics .
  • Computational Guidance : Generate QSAR models using MOE or ChemAxon to predict activity cliffs and prioritize synthetic targets .

Advanced: What strategies are recommended for resolving low solubility or aggregation issues in in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent precipitation .
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance aqueous solubility. Characterize particle size via DLS .
  • Aggregation Testing : Perform dynamic light scattering (DLS) or use a fluorescence-based assay (e.g., Thioflavin T) to detect amyloid-like aggregates .

Basic: How can researchers ensure reproducibility in synthetic protocols across different laboratories?

Methodological Answer:

  • Detailed Documentation : Report exact equivalents of reagents (e.g., 1.2 eq. of NaH), reaction times, and purification Rf values .
  • Quality Control : Provide batch-specific HPLC purity data (≥95%) and NMR spectra in supplementary materials.
  • Interlab Validation : Share samples with a collaborating lab for independent synthesis and characterization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

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